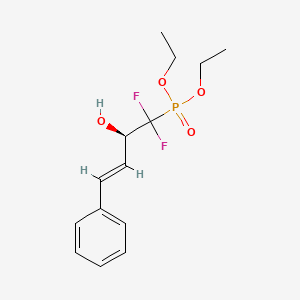
diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluorohydroxyphenylbutenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate difluorohydroxyphenylbutenyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under basic conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated phosphonate.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Formation of a difluoroketone derivative.
Reduction: Formation of a diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential as a drug candidate in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind tightly to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the difluorohydroxyphenylbutenyl moiety.
Diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate: A related compound with a shorter carbon chain.
Diethyl (1,1-difluoro-2-hydroxy-4-methylbut-3-en-1-yl)phosphonate: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorohydroxyphenylbutenyl moiety enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
(E,2R)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2O4P/c1-3-19-21(18,20-4-2)14(15,16)13(17)11-10-12-8-6-5-7-9-12/h5-11,13,17H,3-4H2,1-2H3/b11-10+/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZLQIVTKXZUSS-OCHBPSSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C=CC1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](/C=C/C1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














